molecular formula C8H5ClN2 B183215 4-Chlorocinnoline CAS No. 5152-84-1

4-Chlorocinnoline

Cat. No.: B183215
CAS No.: 5152-84-1
M. Wt: 164.59 g/mol
InChI Key: IJSFFUOWXQRDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C8H5ClN2. It is a derivative of cinnoline, where a chlorine atom is substituted at the fourth position of the cinnoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocinnoline can be synthesized through several methods. One common approach involves the reaction of cinnoline with chlorine gas in the presence of a catalyst. Another method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization to form the cinnoline ring .

Industrial Production Methods: In industrial settings, this compound is often produced using a multi-step synthesis process. This typically involves the chlorination of cinnoline derivatives under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, with a catalyst like iron(III) chloride to facilitate the chlorination process .

Properties

IUPAC Name

4-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSFFUOWXQRDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447987
Record name 4-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5152-84-1
Record name 4-Chlorocinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5152-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorocinnoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorocinnoline
Reactant of Route 2
4-Chlorocinnoline
Reactant of Route 3
Reactant of Route 3
4-Chlorocinnoline
Reactant of Route 4
4-Chlorocinnoline
Reactant of Route 5
4-Chlorocinnoline
Reactant of Route 6
4-Chlorocinnoline
Customer
Q & A

Q1: What are the common synthetic applications of 4-Chlorocinnoline?

A1: this compound serves as a crucial starting material for synthesizing diverse cinnoline derivatives via various cross-coupling reactions. For instance, it undergoes Sonogashira coupling with terminal alkynes to yield 4-ethynylcinnolines []. Similarly, Suzuki coupling with boronic esters leads to the formation of 4-arylcinnolines []. These reactions highlight the versatility of this compound in constructing complex cinnoline-based structures for diverse applications.

Q2: Can you elaborate on the N-oxidation of this compound?

A2: N-oxidation of this compound produces both this compound 1-oxide and this compound 2-oxide. Interestingly, the yield of the 2-oxide is significantly higher than that of the 1-oxide []. This preference for 2-oxide formation is also observed in the N-oxidation of 4-methoxycinnoline [], suggesting an electronic influence of the substituent on the regioselectivity of the oxidation.

Q3: How does the reactivity of this compound-3-carbonitrile differ from this compound?

A3: The presence of the nitrile group at the 3-position in this compound-3-carbonitrile significantly influences its reactivity compared to this compound. This compound readily undergoes condensation reactions with various nucleophiles []. For example, it reacts with hydrazine and substituted hydrazines to yield a series of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines [], highlighting its potential in generating fused heterocyclic systems.

Q4: What is the significance of this compound synthesis from o-aminophenylacetylenes?

A4: The synthesis of 4-chlorocinnolines from o-aminophenylacetylenes, employing sodium nitrite and concentrated hydrochloric acid, offers a convenient and practical route to these valuable intermediates []. This method demonstrates an alternative approach to traditional methods and can be extended to synthesize 4-bromocinnolines using hydrobromic acid [].

Q5: Are there any studies focusing on the structure-activity relationship (SAR) of this compound derivatives?

A5: Recent studies have explored the antileukemic activity of various cinnoline sulfonamide derivatives and 4-substituted cinnolines synthesized via cross-coupling reactions of this compound []. These investigations revealed that modifications at the 4-position of the cinnoline scaffold significantly impact the biological activity, with specific substitutions demonstrating potent antileukemic effects against both wild-type and imatinib-resistant cell lines [].

Q6: Beyond its use in organic synthesis, are there any reports on the biological activity of this compound itself?

A6: While this compound serves primarily as a synthetic building block, limited information is available regarding its inherent biological activity. Further research is needed to explore its potential therapeutic applications.

Q7: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A7: Various spectroscopic techniques are routinely employed for characterizing this compound and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the structure and connectivity of atoms within the molecule [, ]. Additionally, techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are valuable for confirming functional groups and determining molecular weight, respectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.